An In-depth Technical Guide to the Synthesis and Purity of Girard's Reagent P-d5 for Research
An In-depth Technical Guide to the Synthesis and Purity of Girard's Reagent P-d5 for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Girard's Reagent P-d5, a critical tool for researchers in various scientific fields, particularly those involved in mass spectrometry-based quantitative analysis. This document details the experimental protocols and presents key data to facilitate its application in a laboratory setting.
Introduction
Girard's Reagent P-d5, with the chemical formula C₇H₅D₅ClN₃O, is the deuterated form of Girard's Reagent P.[1][2][3] It is a cationic hydrazine (B178648) derivative that serves as a highly effective derivatizing agent for carbonyl compounds such as aldehydes and ketones.[4] The incorporation of five deuterium (B1214612) atoms introduces a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry (MS) applications.[4] Its primary utility lies in enhancing the ionization efficiency and enabling accurate quantification of a wide range of biomolecules, including steroids, glycans, and oxysterols, in complex biological matrices.[4][5]
The permanent positive charge imparted by the quaternary ammonium (B1175870) group overcomes ionization suppression in electrospray ionization mass spectrometry (ESI-MS), leading to significant signal enhancement.[4] Furthermore, the structural similarity between the deuterated and non-deuterated forms ensures they co-elute during chromatographic separation, a critical factor for accurate relative quantification.[4]
Synthesis of Girard's Reagent P-d5
The synthesis of Girard's Reagent P-d5 is a multi-step process that begins with the preparation of a deuterated precursor, followed by reaction with hydrazine. A common and straightforward approach involves the use of pyridine-d5 (B57733) as the starting material.
Synthesis Workflow
Caption: Synthesis workflow for Girard's Reagent P-d5.
Experimental Protocol
Materials:
-
Pyridine-d5
-
Ethyl chloroacetate
-
Anhydrous ethanol
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Hydrazine hydrate
-
Diethyl ether or chloroform (B151607) (for washing)
Procedure:
-
Alkylation of Pyridine-d5:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-d5 in anhydrous ethanol.
-
Slowly add an equimolar amount of ethyl chloroacetate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The intermediate product, 1-(carbethoxymethyl)pyridinium-d5 chloride, may precipitate out of the solution.
-
-
Hydrazinolysis:
-
To the cooled reaction mixture containing the intermediate, add hydrazine hydrate in a slight molar excess.
-
Stir the mixture at room temperature for several hours to overnight. The reaction involves the conversion of the ester to the corresponding hydrazide.
-
-
Isolation and Purification:
-
Upon completion of the hydrazinolysis, the crude Girard's Reagent P-d5 will precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a suitable solvent, such as diethyl ether or chloroform, to remove any unreacted starting materials and byproducts.[4]
-
For further purification, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.
-
Dry the purified Girard's Reagent P-d5 under vacuum to obtain a crystalline solid.[4]
-
Purity and Characterization
The purity of the synthesized Girard's Reagent P-d5 is crucial for its application as an internal standard. Both chemical and isotopic purity must be assessed.
Purity Specifications
| Parameter | Specification | Analytical Technique |
| Chemical Purity | ≥99% | HPLC, TLC |
| Isotopic Purity (Deuterium Incorporation) | ≥98% | Mass Spectrometry |
| Deuterated Forms (d1-d5) | ≥99% | Mass Spectrometry |
| Appearance | Light yellow to yellow solid | Visual Inspection |
Data compiled from multiple sources.[1][4][6][7]
Characterization Data
| Property | Value |
| Molecular Formula | C₇H₅D₅ClN₃O |
| Molecular Weight | ~192.66 g/mol |
| CAS Number | 1505505-87-2 |
Data compiled from multiple sources.[1][2][3][7]
Application in Research: Quantitative Analysis by LC-MS
Girard's Reagent P-d5 is extensively used as an internal standard for the quantification of carbonyl-containing analytes in complex biological samples using liquid chromatography-mass spectrometry (LC-MS).
Analytical Workflow
Caption: Workflow for quantitative analysis using Girard's Reagent P-d5.
Experimental Protocol for Derivatization
Materials:
-
Biological sample extract containing the analyte of interest
-
Girard's Reagent P-d5 solution (e.g., 1 mg/mL in water)
-
Acetic acid
Procedure:
-
Sample Preparation:
-
Extract the analytes from the biological matrix using an appropriate method (e.g., protein precipitation with methanol, liquid-liquid extraction).
-
Dry the extract under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent mixture, such as methanol and acetic acid (e.g., 9:1 v/v).[8]
-
Add a known amount of the Girard's Reagent P-d5 solution to the sample. The non-deuterated Girard's Reagent P is used to derivatize the analyte.[8]
-
Incubate the reaction mixture at an elevated temperature (e.g., 37°C or 60°C) for a specific duration (e.g., 15 minutes to 1 hour) to ensure complete derivatization.[8][9]
-
-
Sample Cleanup (Optional):
-
Depending on the sample complexity, a solid-phase extraction (SPE) step may be employed to remove excess reagent and other interferences.
-
-
LC-MS Analysis:
-
Dry the derivatized sample and reconstitute it in the initial mobile phase for LC-MS analysis.
-
Inject the sample into the LC-MS system. The derivatized analyte and the internal standard will be separated chromatographically and detected by the mass spectrometer.
-
Quantitative Performance Data
The use of Girard's Reagent P-d5 as an internal standard significantly improves the performance of quantitative assays.
| Analyte Class | Signal Enhancement | Limit of Detection (LOD) | Reference |
| Steroids | 10-100 fold | pg/mL range | [8] |
| 5-Formyl-2'-deoxyuridine (B1195723) | ~20 fold (with Girard's Reagent T) | 3-4 fmol | [5][10] |
| Aldehydes | 21-2856 fold (with a modified Girard's reagent) | 2.5-7 nM | [11][12] |
Conclusion
Girard's Reagent P-d5 is an invaluable tool for researchers requiring accurate and sensitive quantification of carbonyl-containing compounds. Its straightforward synthesis, high purity, and exceptional performance as an internal standard in LC-MS applications make it a staple in metabolomics, clinical diagnostics, and pharmaceutical development.[4] This guide provides the essential technical information to facilitate the successful synthesis and application of Girard's Reagent P-d5 in a research setting.
References
- 1. Sapphire North America [sapphire-usa.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Buy Girard's Reagent P-d5 [smolecule.com]
- 5. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Girard’s Reagent P-d5 - Cayman Chemical [bioscience.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. escholarship.org [escholarship.org]
- 10. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
